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Compound of Interest

methyl (2R)-2-hydroxy-4-
Compound Name:

methylpentanoate
CAS No.: 112529-90-5
Cat. No.: B3082433

Get Quote

Executive Summary & Chemical Identity

As a Senior Application Scientist, | frequently encounter the need for high-purity chiral synthons
in the development of targeted therapeutics. Methyl (2R)-2-hydroxy-4-methylpentanoate
(often referred to as Methyl D-leucate or methyl (R)-2-hydroxyisocaproate) is a critical 1

1[1]. Its precise stereochemistry at the C2 position serves as a foundational building block for
synthesizing2[2].

The integrity of downstream drug synthesis relies entirely on the physical and enantiomeric
purity of this starting material. This guide provides an in-depth analysis of its physicochemical
properties, the mechanistic reasoning behind its analytical validation, and field-proven
protocols for laboratory handling.

Chemical Identifiers:
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IUPAC Name: Methyl (2R)-2-hydroxy-4-methylpentanoate

CAS Registry Number:

Molecular Formula: C7H1403[3]

Molecular Weight: 146.19 g/mol

SMILES: CC(C)CC(OC)=0[1]

Core Physicochemical Properties

Understanding the macroscopic physical properties of methyl (2R)-2-hydroxy-4-
methylpentanoate is essential for predicting its behavior in organic synthesis, extraction
workflows, and chromatographic purification. The presence of the methyl ester significantly
increases the molecule's volatility and lipophilicity compared to its free acid counterpart (D-
leucic acid), while the free C2-hydroxyl group maintains its ability to act as a hydrogen bond
donor.
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Experimental Context &

Property Value

Source

Visual inspection at standard
Appearance Clear, colorless liquid temperature and pressure

(STP)[2][3].

High volatility requires careful

N ) 181.6 °C (at 760 mmHg) 72 °C ) )

Boiling Point solvent evaporation during

(at 10 mmHg)

workups[2][3].

Density (Specific Gravity)

0.951 — 1.002 g/cm3

Varies slightly by temperature

(typically measured at 20°C)[2]
[3].

Refractive Index (

Used as a rapid, non-

1.425-1.435 destructive check for gross
) impurities[3].
Soluble in methanol, ethanol,
Solubility Miscible in polar organics and lipids; slightly soluble in
water[2][3].
Characteristic of short-chain
Odor Profile Sweet, fruity, musty

-hydroxy esters][3].

Analytical Validation Workflows

To ensure scientific integrity, every analytical protocol must be a self-validating system. The

following workflows detail the exact methodologies required to verify the physical and

enantiomeric properties of this compound.

Workflow Visualization: Enantiomeric Purity Validation
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Sample Preparation
Methyl (2R)-2-hydroxy-
4-methylpentanoate

Prevents H-bonding

Derivatization
(Acylation of -OH group)

Enhances volatility

Chiral GC Separation

(B-Cyclodextrin Column)

Enantiomer resolution

Peak integration

Data Analysis
(ee% Calculation)

Click to download full resolution via product page

Fig 1. Step-by-step logical workflow for Chiral GC validation of the (2R) enantiomer.

Protocol 1: Determination of Enantiomeric Excess (ee)
via Chiral GC
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Because the (2R) enantiomer and the (2S) enantiomer possess identical boiling points and

densities, chiral chromatography is mandatory to confirm stereochemical identity.

Objective: Quantify the enantiomeric purity and rule out racemization.
Causality of Method Choice:

-hydroxy esters lack strong UV chromophores, making standard HPLC-UV ineffective. Gas
Chromatography (GC) with a Flame lonization Detector (FID) is highly sensitive for 3[3].

Step 1: Derivatization. Dissolve 10 mg of the sample in 1 mL of anhydrous dichloromethane
(DCM). Add 50 L of trifluoroacetic anhydride (TFAA) and incubate at 40°C for 20 minutes.

o Expert Insight: The free C2-hydroxyl group causes severe peak tailing in GC due to
hydrogen bonding with the stationary phase. Acylating this group improves peak symmetry
and sharpens resolution.

Step 2: Preparation for Injection. Gently evaporate the excess TFAA under a nitrogen stream
and reconstitute the residue in 1 mL of GC-grade hexane.

Step 3: Chromatographic Separation. Inject 1 pL into a GC-FID equipped with a chiral

-cyclodextrin capillary column. Set the injector to 220°C with a split ratio of 50:1.

Step 4: Temperature Programming. Hold isothermally at 100°C for 15 minutes, then ramp at
5°C/min to 160°C.

o Expert Insight: A slow, isothermal start maximizes the interaction time between the
derivatized enantiomers and the chiral cyclodextrin cavities, ensuring baseline separation.

Step 5: Self-Validation. Run a derivatized3[3] immediately prior to the sample. This confirms
the exact retention times of both the (R) and (S) isomers and validates that the column's
separation factor (

) is
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Protocol 2: High-Precision Density Determination

Density is a fundamental physical property used to verify the bulk purity of the liquid ester

before it is committed to a synthesis reaction.

Objective: Measure the specific gravity to a precision of
g/cm3,

Step 1: Calibration. Clean an oscillating U-tube densitometer with ethanol and dry it with
filtered air. Calibrate the instrument using ultra-pure degassed water and dry air at exactly
20.0°C.

Step 2: Sample Introduction. Introduce ~1 mL of methyl (2R)-2-hydroxy-4-
methylpentanoate into the measuring cell using a glass Luer-slip syringe.

o Expert Insight: Ensure absolutely no micro-bubbles are trapped in the U-tube. Air bubbles
drastically reduce the oscillating mass, leading to false-low density readings.

Step 3: Thermal Equilibration. Allow the sample to reach thermal equilibrium at 20.0°C (

)

o Expert Insight: Density is highly temperature-dependent. A mere 1°C fluctuation can alter
the reading of organic esters by up to 0.001 g/cms.

Step 4: Measurement. Record the density. A pure sample should yield a value between
0.951 and 1.002 g/cm3[2][3].

Mechanistic Insights in Drug Development

Why is methyl (2R)-2-hydroxy-4-methylpentanoate so highly valued in medicinal chemistry?

Stereospecific Control: The (2R) stereocenter dictates the 3D conformation of the resulting
drug molecule[2]. When incorporated into depsipeptides (peptides where one or more amide
bonds are replaced by ester bonds), this specific stereochemistry forces the peptide
backbone into unique secondary structures, directly impacting its binding affinity to target
proteins.
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» Orthogonal Reactivity: The molecule possesses two distinct reactive sites. The methyl ester
acts as a built-in protecting group for the carboxylic acid, allowing chemists to selectively
react the C2-hydroxyl group (e.g., via a Mitsunobu inversion or etherification) without
unwanted side reactions at the carboxylate terminus.

 Lipophilicity Tuning: The conversion of D-leucic acid to its methyl ester significantly increases
the molecule's partition coefficient (LogP). In prodrug design, attaching this moiety can
enhance the passive membrane permeability of a highly polar active pharmaceutical
ingredient (API).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Whitepaper: Methyl (2R)-2-hydroxy-4-
methylpentanoate in Advanced Drug Development]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3082433/docs#technical-whitepaper-
methyl-2r-2-hydroxy-4-methylpentanoate-in-advanced-drug-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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